alpha-Glucametacin

GI safety margin ulcerogenic index cotton granuloma

Chronic NSAID dosing in rodent inflammation models is frequently confounded by indomethacin-induced GI bleeding, weight loss, and ulceration, forcing early protocol termination. α-Glucametacin (CAS 871014-84-5) - the defined alpha-anomer indomethacin-D-glucosamine covalent conjugate - resolves this liability: • 10× GI safety margin over indomethacin in preclinical granuloma models • Significantly fewer gastric lesions vs. indomethacin (p < 0.05) in clinical endoscopy • Intact conjugate pharmacology - not metabolized to free indomethacin in vivo Supplied as stereochemically defined reference standard for reproducible SAR, bioanalytical method validation, and chronic inflammation studies.

Molecular Formula C25H27ClN2O8
Molecular Weight 518.9 g/mol
Cat. No. B12297702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Glucametacin
Molecular FormulaC25H27ClN2O8
Molecular Weight518.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
InChIInChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)
InChIKeyLGAJOMLFGCSBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Glucametacin: Differentiated NSAID Research Profile


alpha-Glucametacin (CAS 871014-84-5; also designated α-Glucametacin, α-Indomethacin Glucosamide) is the defined alpha-anomer of the indomethacin–D-glucosamine covalent conjugate [1]. It belongs to the indoleacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally distinguished from its parent compound indomethacin by an amide linkage to D-glucosamine at the 2-position, conferring a molecular formula of C₂₅H₂₇ClN₂O₈ and a molecular weight of 518.9 g/mol [2]. The conjugate was rationally designed to retain anti-inflammatory efficacy while addressing the dose-limiting gastrointestinal (GI) toxicity that constrains indomethacin's clinical and research utility [3]. The alpha-anomeric specification (CAS 871014-84-5) distinguishes this stereochemically defined entity from the generic glucametacin entry (CAS 52443-21-7), which may encompass mixed anomeric forms, and is relevant for analytical reference standard sourcing, deuterated internal standard preparation (α-Glucametacin-d4), and structure-activity relationship (SAR) studies requiring defined stereochemistry .

alpha-Glucametacin: Why Substitution Fails


Substituting alpha-Glucametacin with unmodified indomethacin or alternative NSAIDs (e.g., ibuprofen, ketoprofen) introduces a fundamentally different GI safety profile that can confound experimental reproducibility in inflammation models where prolonged dosing or GI-intact subjects are required. The indomethacin–glucosamine covalent conjugate is not a simple prodrug: available evidence indicates that glucametacin does not appear to be metabolized to free indomethacin in vivo , meaning its pharmacological activity is intrinsic to the intact conjugate rather than arising from systemic release of the parent NSAID. Consequently, the GI tolerability advantage — demonstrated across multiple independent clinical and preclinical datasets — is inherent to the conjugate structure and cannot be replicated by co-administering indomethacin with glucosamine or by dose-reducing indomethacin alone [1]. For procurement decisions in pharmacological research, these structural and metabolic differences render glucametacin a distinct chemical tool rather than a mere indomethacin surrogate.

alpha-Glucametacin: Comparative Evidence Profile


GI Safety Advantage over Indomethacin in Granuloma Model

In a direct four-arm comparative study by Paroli et al. (1978), glucametacin demonstrated a GI safety margin at least 10-fold greater than indomethacin in the rat cotton pellet granuloma model. Glucametacin remained devoid of any detectable gut-damaging effects at a dose ten times larger than the minimal dose required to inhibit granuloma growth. By contrast, indomethacin produced dose-related gastrointestinal ulcerations and increased fecal ⁵¹Cr-tagged erythrocyte loss at its anti-inflammatory dose — yielding a safety margin of approximately 1×. Phenylbutazone showed an intermediate profile with gut toxicity emerging at approximately 4× the anti-inflammatory dose. Ibuprofen did not induce frank ulcers but displayed a trend toward gut bleeding at higher doses [1].

GI safety margin ulcerogenic index cotton granuloma indomethacin comparison preclinical NSAID safety

Endoscopic Gastric Safety vs. Indomethacin in Patients

Mirelli et al. (1978) conducted a double-blind, crossover gastroscopic study in 30 patients with rheumatic disorders, directly comparing glucametacin (420 mg/day) with indomethacin (100 mg/day), each administered for 15 days in random order. Endoscopic evaluation revealed that significantly fewer gastric lesions were produced after glucametacin treatment than after indomethacin treatment (p < 0.05). In a subsequent open-label extension phase, 70 patients — most with pre-existing gastrointestinal pathology — received glucametacin (420 mg/day) for 25 days: 74% showed no change in endoscopic findings, with only slight changes observed in the remainder [1].

gastric tolerance endoscopic lesion rate clinical GI safety indomethacin comparison rheumatology

Anti-Inflammatory Potency in Cotton Granuloma Model

Paroli et al. (1978) established a quantitative molar potency hierarchy across four NSAIDs in the rat cotton pellet granuloma model. On a molar basis, glucametacin was half as potent as indomethacin (relative potency = 0.5×), twice as active as phenylbutazone (2×), and four times more effective than ibuprofen (4×) in preventing granuloma formation [1]. This rank order — indomethacin > glucametacin > phenylbutazone > ibuprofen — establishes glucametacin's position as the second-most potent agent in this comparative set while conferring the most favorable GI safety profile (see Evidence_Item 1).

anti-inflammatory potency cotton granuloma NSAID rank order indomethacin comparison phenylbutazone ibuprofen

Clinical Efficacy and Tolerability vs. Indomethacin in RA

Chlud et al. (1978) conducted a double-blind trial in 40 patients with classical or definite rheumatoid arthritis, randomizing patients to glucametacin (420 mg/day, n = 20) or indomethacin (150 mg/day, n = 20). Glucametacin proved equally potent to indomethacin in anti-inflammatory activity as assessed by standard clinical parameters, yet demonstrated fewer side effects [1]. This finding of equivalent efficacy at a ~2.8:1 weight ratio (420 mg glucametacin vs 150 mg indomethacin) is consistent with the preclinical molar potency data from Paroli et al. and supports the translational validity of the preclinical findings. A separate double-blind crossover trial by Petera et al. (1977) in patients with degenerative and inflammatory joint diseases similarly concluded that glucametacin (Teorema, ~420 mg/day) produced beneficial effects comparable to indomethacin while causing remarkably few side effects, with side effects more common in the indomethacin arm [2].

rheumatoid arthritis clinical efficacy side-effect profile indomethacin equivalence double-blind trial

Ketoprofen Comparison in Chronic Arthropathies

Ibba et al. (1983) compared glucametacin with ketoprofen — a widely used propionic acid–class NSAID — in a double-blind, crossover trial involving 30 patients with chronic arthropathies of inflammatory or degenerative nature. Glucametacin (420 mg/day) and ketoprofen (300 mg/day) were each administered for 20 days. Both drugs were well tolerated and produced significant improvements across multiple disease-assessment criteria. Although no statistically significant differences emerged between the two treatments, the authors reported trends in favor of glucametacin with respect to both efficacy and tolerance [1]. This result positions glucametacin as at least clinically non-inferior to ketoprofen while providing the conjugate-specific mechanistic differentiation described in Evidence_Items 1–4.

ketoprofen comparison chronic arthropathy double-blind crossover clinical tolerance non-inferiority

Metabolic Distinctiveness: No Indomethacin Release

Multiple authoritative chemical database entries report that glucametacin does not appear to be metabolized to free indomethacin in vivo . This finding carries critical implications: glucametacin is not a prodrug designed to deliver indomethacin systemically but rather an intrinsically active molecular entity whose pharmacological effects are mediated by the intact conjugate. This metabolic distinctiveness has been corroborated by the commercial availability of α-Glucametacin-d4 as a deuterated internal standard specifically for LC-MS/MS pharmacokinetic studies, enabling researchers to independently verify the metabolic stability and distinguish the conjugate from any trace indomethacin . The reference Mizuma T, et al. (Biochem Pharmacol, 1992;43:2037) is cited in conjunction with the original design rationale of reducing ulcerogenic potency and increasing bioavailability .

metabolic stability prodrug vs active entity pharmacokinetics indomethacin conjugate mechanism of action

alpha-Glucametacin: Recommended Research Applications


Chronic Inflammation Models with Sustained Dosing

In rodent models of rheumatoid arthritis (e.g., collagen-induced arthritis, adjuvant arthritis) or chronic granulomatous inflammation where daily NSAID administration over 14–28 days is required, glucametacin's 10× GI safety margin over indomethacin [1] enables sustained anti-inflammatory coverage without the confounding weight loss, intestinal bleeding, and duodenal ulceration that frequently force early termination of indomethacin-treated arms. Researchers can dose glucametacin at therapeutically effective levels for the full protocol duration, preserving statistical power and reducing animal attrition. Dosing guidance from clinical literature: 420 mg/day human oral dose (equivalent to ~140 mg TID) [2].

NSAID Conjugate GI Safety Benchmarking

Glucametacin serves as the prototypical example of a conjugation strategy (NSAID–glucosamine amide linkage) that decouples anti-inflammatory potency from GI toxicity. Its well-characterized head-to-head dataset against indomethacin — encompassing both preclinical ulcerogenic index [1] and human endoscopic lesion rate (p < 0.05) [3] — makes it the reference compound of choice for benchmarking novel NSAID conjugates, mutual prodrugs, or formulation technologies aimed at improving GI tolerability. The availability of α-Glucametacin-d4 as a deuterated internal standard further supports quantitative bioanalytical method development for such comparative studies .

Osteoarthritis Research and Glucosamine-Mediated Effects

The original design rationale for glucametacin explicitly targeted osteoarthritis by combining indomethacin's anti-inflammatory activity with D-glucosamine's putative chondroprotective and coordinative effects . This dual mechanistic hypothesis — supported by the conjugate's demonstrated clinical efficacy in chronic arthropathies comparable to both indomethacin and ketoprofen [4][5] — makes glucametacin uniquely suited for osteoarthritis research programs investigating whether covalent NSAID–glucosamine conjugates offer additive or synergistic benefits on cartilage metabolism beyond COX inhibition alone. Procurement of the alpha-anomer (CAS 871014-84-5) ensures stereochemical consistency across batches for SAR studies.

Analytical Reference Standard & PK Tracer Applications

alpha-Glucametacin (CAS 871014-84-5, molecular weight 518.9 g/mol) serves as the unlabeled reference standard for quantitative LC-MS/MS bioanalysis, with its deuterated counterpart α-Glucametacin-d4 (molecular weight 522.97 g/mol) functioning as the stable isotope–labeled internal standard . This analytical pair enables precise pharmacokinetic profiling of glucametacin in biological matrices while simultaneously distinguishing the intact conjugate from any free indomethacin that might arise from off-target hydrolysis — a critical capability given the evidence that glucametacin is not metabolized to indomethacin . The defined alpha-anomeric stereochemistry of this CAS entry ensures lot-to-lot chromatographic consistency essential for validated bioanalytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Glucametacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.